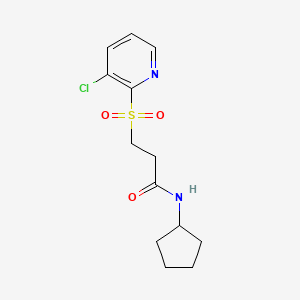
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide, also known as CP-31398, is a small molecule compound that has shown potential therapeutic effects in cancer research. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Wirkmechanismus
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been found to inhibit the activity of the p53 tumor suppressor protein, leading to the induction of apoptosis in cancer cells. The compound also activates the DNA damage response pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects in cancer cells. The compound induces apoptosis through the activation of caspase enzymes and the release of cytochrome c from mitochondria. Additionally, 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has several advantages for use in lab experiments. The compound has a high potency and specificity for inhibiting the p53 pathway, making it a useful tool for studying the role of p53 in cancer biology. However, the compound has limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide. One area of interest is the development of more potent and specific inhibitors of the p53 pathway, which could lead to improved cancer therapies. Additionally, further studies are needed to determine the optimal dosing and administration of 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide in clinical trials. Finally, the compound may have potential applications in other diseases, such as neurodegenerative disorders, where p53 has been implicated in disease progression.
Synthesemethoden
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of 3-chloropyridine-2-sulfonamide with cyclopentylmagnesium bromide, followed by reaction with a propanoyl chloride derivative. The final product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been extensively studied in cancer research, with promising results in preclinical studies. The compound has been found to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. Additionally, 3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-(3-chloropyridin-2-yl)sulfonyl-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-11-6-3-8-15-13(11)20(18,19)9-7-12(17)16-10-4-1-2-5-10/h3,6,8,10H,1-2,4-5,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYIHZQFQJQQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Chlorophenyl)methyl]-3-(oxan-3-ylmethyl)urea](/img/structure/B7530926.png)

![N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide](/img/structure/B7530934.png)
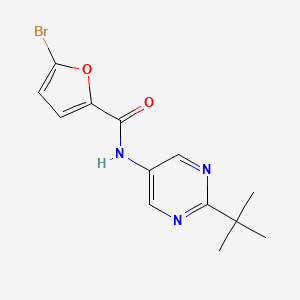
![5-Methylsulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530946.png)
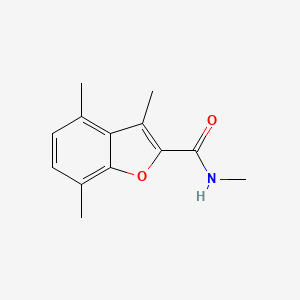
![6-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B7530962.png)
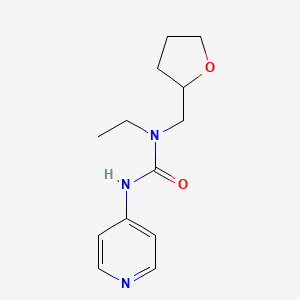
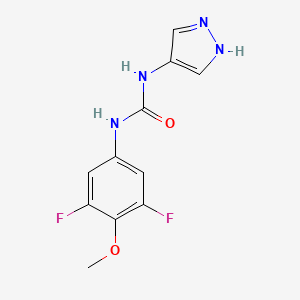
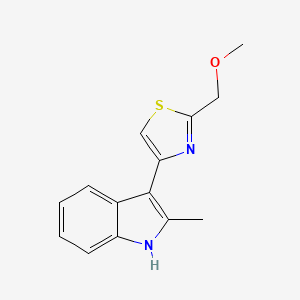
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)
![2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)